molecular formula C24H25N5O4 B2398422 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 941977-46-4

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2398422
CAS No.: 941977-46-4
M. Wt: 447.495
InChI Key: JDFGFGRVPKKTKD-UHFFFAOYSA-N
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Description

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H25N5O4 and its molecular weight is 447.495. The purity is usually 95%.
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Biological Activity

The compound 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound's molecular formula is C25H22N4O3C_{25}H_{22}N_{4}O_{3} with a molecular weight of 426.5 g/mol. Its structure features a triazole ring, which is often associated with various biological activities.

  • Molecular Weight : 426.5 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available

Anticancer Properties

Research indicates that compounds similar to this triazole derivative exhibit significant anticancer properties. For instance, derivatives containing the triazole ring have shown cytotoxic effects against various cancer cell lines. In particular, studies have reported that certain related compounds demonstrated IC50 values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds with similar oxazole and triazole moieties have been documented to possess antibacterial and antifungal activities. For example, certain derivatives have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For example, triazole derivatives are known to interfere with fungal sterol synthesis by inhibiting cytochrome P450 enzymes, which is crucial for the growth of fungi . Additionally, the presence of the oxazole ring may enhance the compound's ability to interact with biological targets due to its electron-withdrawing nature .

Study 1: Anticancer Activity

In a study evaluating various triazole derivatives for anticancer activity, the compound was tested against several cancer cell lines. The results indicated that it exhibited a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 10 µM . The study concluded that the compound's structural features contributed to its cytotoxicity.

Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial activity of similar compounds. The results demonstrated that compounds with the oxazole and triazole frameworks displayed notable antibacterial activity against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AnticancerHCT-116 (Colon Carcinoma)6.2
AnticancerT47D (Breast Cancer)27.3
AntimicrobialStaphylococcus aureusEffective
AntimicrobialEscherichia coliEffective

Table 2: Structural Features Comparison

Compound TypeStructural FeatureBiological Activity
TriazoleCyclic five-membered ringAntifungal
OxazoleFive-membered heterocycleAntibacterial
CarboxamideAmide functional groupCytotoxicity

Properties

IUPAC Name

1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-5-32-20-10-6-17(7-11-20)24-26-21(16(3)33-24)14-29-15(2)22(27-28-29)23(30)25-18-8-12-19(31-4)13-9-18/h6-13H,5,14H2,1-4H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFGFGRVPKKTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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